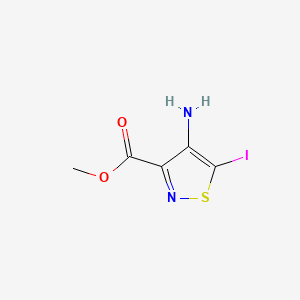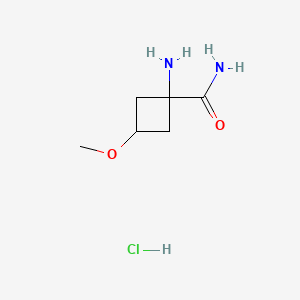![molecular formula C8H13Br B6608273 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane CAS No. 2839156-28-2](/img/structure/B6608273.png)
1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure. This compound is characterized by a bromomethyl group and an ethyl group attached to the bicyclo[1.1.1]pentane core. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for phenyl rings in drug design due to its ability to enhance the physicochemical properties of molecules .
Mechanism of Action
Target of Action
The primary targets of 1-(bromomethyl)-3-ethylbicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been applied in various fields such as materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . In drug discovery, the BCP motif has emerged as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The exact mode of action of 1-(bromomethyl)-3-ethylbicyclo[11The bcp motif’s appeal originates from its ability to add three-dimensional character and saturation to compounds . This characteristic can influence the interaction of the compound with its targets, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
The specific biochemical pathways affected by 1-(bromomethyl)-3-ethylbicyclo[11The use of bcp derivatives in drug discovery suggests that these compounds may interact with various biochemical pathways, depending on the specific targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(bromomethyl)-3-ethylbicyclo[11It’s known that bcp replacement as a bioisostere in drug molecules can influence their permeability, aqueous solubility, and in vitro metabolic stability . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 1-(bromomethyl)-3-ethylbicyclo[11The use of bcp derivatives in drug discovery suggests that these compounds can have various effects, depending on the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane. For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical bromination of 3-ethylbicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve continuous flow processes. These processes allow for the efficient generation of [1.1.1]propellane, which can then be functionalized to produce various bicyclo[1.1.1]pentane derivatives, including this compound .
Chemical Reactions Analysis
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane has several applications in scientific research:
Comparison with Similar Compounds
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(Bromomethyl)bicyclo[1.1.1]pentane: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
3-Ethylbicyclo[1.1.1]pentane: Lacks the bromomethyl group, making it less versatile for further functionalization.
1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane: Similar to the bromomethyl derivative but with a chlorine atom, which can affect the reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its combination of the bromomethyl and ethyl groups, providing a balance of reactivity and steric effects that can be advantageous in various synthetic and research applications .
Properties
IUPAC Name |
1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-7-3-8(4-7,5-7)6-9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTJLAINDOBHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)

![tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate](/img/structure/B6608214.png)
![methyl4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B6608215.png)
![ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans](/img/structure/B6608219.png)
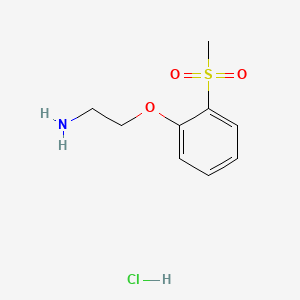

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B6608232.png)
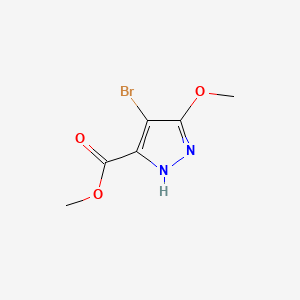
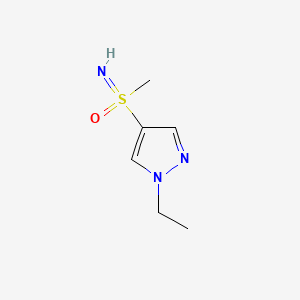
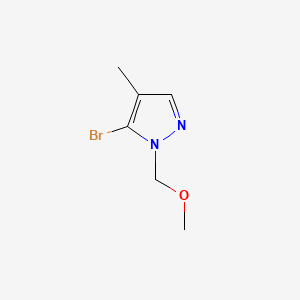
![1-{spiro[4.4]nonan-2-yl}methanaminehydrochloride](/img/structure/B6608259.png)
